4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Catalog No.
S517587
CAS No.
179388-65-9
M.F
C21H27ClN2O2
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-...

CAS Number

179388-65-9

Product Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

IUPAC Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H

InChI Key

WWHGFIXWBLHHQB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO

Synonyms

1-(biphenyl-2-yloxy)-4-imino-4-piperidin-1-yl-butan-2-ol, AH 11110A, AH-11110A, AH11110A

Canonical SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound AH 11110 Hydrochloride is 374.1761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Binding Affinity and Selectivity

  • Subtype-selective α1B-AR ligand: Research suggests AH 11110 hydrochloride has a higher affinity for α1B-AR compared to other α1-adrenergic receptor subtypes (α1A and α1D) []. This selectivity is crucial for studying the specific functions of α1B-ARs.
  • Binding assays: Studies have measured the binding affinity of AH 11110 hydrochloride to different α1-AR subtypes using isolated cell membranes. For instance, one study reported pKi values of 7.1, 5.59, and 5.68 for binding to rat fibroblast cell membranes expressing α1B (hamster), α1A (bovine), and α1D (rat), respectively [].

Source

[] Tocris Bioscience - AH 11110 hydrochloride

Potential Limitations

  • Conflicting results on selectivity: While some research suggests subtype selectivity for α1B-AR, other studies reported non-selective interaction with α2-adrenergic receptors in smooth muscle preparations []. Further investigation is needed to clarify these discrepancies.

AH 11110 Hydrochloride is a small molecule that acts as a selective antagonist of the α1B-adrenoceptor (α1B-AR) []. α1B-AR belongs to a family of G protein-coupled receptors known as α1-adrenergic receptors, which include three subtypes: α1A, α1B, and α1D []. These receptors play a crucial role in regulating various physiological processes, including cell growth, proliferation, and blood vessel constriction [].

AH 11110 Hydrochloride acts as a selective antagonist of the α1B-AR. This means it binds to the receptor but prevents the natural activating molecule (agonist) from binding. As a result, it inhibits the downstream signaling cascade normally triggered by α1B-AR activation, leading to various cellular effects depending on the specific context [].

For instance, α1B-AR signaling is involved in promoting cell growth and proliferation. By blocking α1B-AR, AH 11110 Hydrochloride may have potential applications in research on cancer and other diseases characterized by uncontrolled cell growth [].

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

374.1761058 g/mol

Monoisotopic Mass

374.1761058 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AH 11110

Dates

Modify: 2023-08-15
1: Albuquerque D, Kottoor J, Hammo M. Endodontic and clinical considerations in the management of variable anatomy in mandibular premolars: a literature review. Biomed Res Int. 2014;2014:512574. doi: 10.1155/2014/512574. Review. PubMed PMID: 24895584; PubMed Central PMCID: PMC4034431.
2: Hur SS, del Álamo JC, Park JS, Li YS, Nguyen HA, Teng D, Wang KC, Flores L, Alonso-Latorre B, Lasheras JC, Chien S. Roles of cell confluency and fluid shear in 3-dimensional intracellular forces in endothelial cells. Proc Natl Acad Sci U S A. 2012 Jul 10;109(28):11110-5. doi: 10.1073/pnas.1207326109. PubMed PMID: 22665785; PubMed Central PMCID: PMC3396533.
3: Roepman P, de Jager A, Groot Koerkamp MJ, Kummer JA, Slootweg PJ, Holstege FC. Maintenance of head and neck tumor gene expression profiles upon lymph node metastasis. Cancer Res. 2006 Dec 1;66(23):11110-4. PubMed PMID: 17145852.
4: Patel KD, Zimmerman GA, Prescott SM, McIntyre TM. Novel leukocyte agonists are released by endothelial cells exposed to peroxide. J Biol Chem. 1992 Jul 25;267(21):15168-75. PubMed PMID: 1321830.
5: Berezkin DP, Vagner RI, Mizaushev KhA. [Possibilities of increasing the number of patients with lung cancer undergoing radical treatment]. Vopr Onkol. 1985;31(4):37-41. Russian. PubMed PMID: 2408379.

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